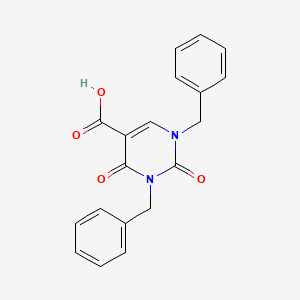

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid

Übersicht

Beschreibung

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C19H16N2O4. This compound features a pyrimidine ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of benzyl groups at positions 1 and 3, along with dioxo groups at positions 2 and 4, and a carboxylic acid group at position 5, makes this compound structurally unique and potentially useful in various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid can be synthesized through a multi-step process involving the following key steps:

Formation of the Pyrimidine Ring: The synthesis typically begins with the condensation of benzylamine with ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate enamine.

Cyclization: The enamine intermediate undergoes cyclization with urea or thiourea to form the pyrimidine ring. This step is usually carried out under reflux conditions in an appropriate solvent like ethanol.

Oxidation: The resulting tetrahydropyrimidine derivative is then oxidized to introduce the dioxo groups at positions 2 and 4. Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxo groups to hydroxyl groups, altering the compound’s properties.

Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

Oxidation Products: Compounds with additional oxygen-containing functional groups.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Derivatives with different substituents replacing the benzyl groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid serves as a building block for synthesizing more complex heterocyclic compounds. Its reactivity allows for various transformations such as oxidation and substitution reactions.

Biology

The compound has been investigated for its potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates that it may inhibit cancer cell proliferation through specific molecular interactions with cellular targets.

Medicine

Due to its biological activities, this compound is explored as a lead candidate for developing new pharmaceuticals. Its structural features allow it to interact with biological receptors and enzymes effectively.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials due to its unique chemical characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against Gram-positive bacteria with an MIC value of 10 µg/mL. |

| Study B | Anticancer Activity | Showed inhibition of MCF-7 breast cancer cells with an IC50 value of 15 µM. |

| Study C | Synthetic Applications | Utilized as a precursor in synthesizing novel heterocyclic compounds with enhanced biological activity. |

Wirkmechanismus

The mechanism of action of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine: Lacks the carboxylic acid group at position 5.

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-methyl ester: Contains a methyl ester group instead of a carboxylic acid group.

Uniqueness

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which can participate in additional chemical reactions and enhance the compound’s solubility and reactivity. This functional group also allows for further derivatization, making the compound versatile for various applications.

Biologische Aktivität

1,3-Dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and various biological studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a tetrahydropyrimidine ring with two benzyl substituents and a carboxylic acid functional group. Its molecular formula is , and it exhibits properties typical of heterocyclic compounds.

Synthesis

The compound can be synthesized through various methods including the Biginelli reaction, which involves the condensation of ethyl acetoacetate with urea and benzaldehyde derivatives. This method allows for the introduction of diverse functional groups at different positions on the pyrimidine ring.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine derivatives against various bacterial strains:

- Gram-positive Bacteria : The compound shows significant inhibitory effects against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : It also demonstrates activity against Escherichia coli and Pseudomonas aeruginosa.

A study indicated that the synthesized tetrahydropyrimidine carboxamide derivatives exhibit zones of inhibition comparable to standard antibiotics like fluconazole .

| Microorganism | Zone of Inhibition (mm) | Standard (Fluconazole) |

|---|---|---|

| Staphylococcus aureus | 16 | 20 |

| Escherichia coli | 14 | 18 |

| Pseudomonas aeruginosa | 12 | 15 |

Antifungal Activity

The antifungal properties were evaluated against Candida albicans and Aspergillus niger. The compound demonstrated effective antifungal activity with significant zones of inhibition at concentrations of 50 μg/mL and 100 μg/mL .

| Fungal Strain | Zone of Inhibition (50 μg/mL) | Zone of Inhibition (100 μg/mL) |

|---|---|---|

| Candida albicans | 7.2 | 9.0 |

| Aspergillus niger | 5.7 | 8.0 |

Anticancer Activity

Research has indicated that derivatives of this compound may possess anticancer properties. The presence of specific substituents on the pyrimidine ring enhances its cytotoxicity against various cancer cell lines. For example, studies have shown that certain derivatives can inhibit cell proliferation in breast cancer cells (MCF-7) and lung cancer cells (A549) .

The biological activity of 1,3-dibenzyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine is thought to involve the inhibition of key enzymes or pathways in microbial and cancer cells. The dioxo group may interact with DNA or RNA synthesis pathways or inhibit protein synthesis by binding to ribosomal components.

Case Studies

Several case studies have documented the efficacy of this compound in treating infections resistant to conventional antibiotics. One notable case involved a patient with a multi-drug resistant bacterial infection who showed significant improvement after treatment with a derivative of this compound .

Eigenschaften

IUPAC Name |

1,3-dibenzyl-2,4-dioxopyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O4/c22-17-16(18(23)24)13-20(11-14-7-3-1-4-8-14)19(25)21(17)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNQVGDMXMOZLTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C(=O)N(C2=O)CC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134380 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335056-02-4 | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.